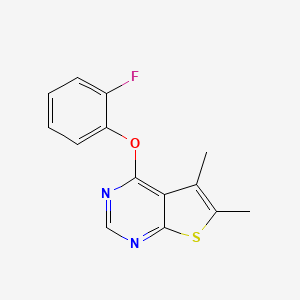
MRGPRX1 agonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRGPRX1 agonist 3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers and may involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to a larger scale, ensuring consistency and purity of the final product. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
MRGPRX1 agonist 3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
MRGPRX1 agonist 3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of MRGPRX1 and its ligands.
Biology: Employed in research to understand the role of MRGPRX1 in sensory neurons and its involvement in itch and pain signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating neuropathic pain and other conditions related to MRGPRX1 activity.
Industry: Utilized in the development of new analgesic drugs targeting MRGPRX1
Mechanism of Action
MRGPRX1 agonist 3 exerts its effects by binding to the Mas-related G protein-coupled receptor X1 (MRGPRX1). This binding induces a conformational change in the receptor, activating downstream signaling pathways involving G proteins. The activation of these pathways leads to the modulation of sensory neuron activity, resulting in the inhibition of pain and itch sensations .
Comparison with Similar Compounds
Similar Compounds
Compound 16: Another potent agonist of MRGPRX1 with high selectivity and efficacy.
BAM8-22: An endogenous opioid peptide fragment that activates MRGPRX1.
Uniqueness of MRGPRX1 Agonist 3
This compound is unique due to its high potency and selectivity for MRGPRX1, making it a valuable tool for studying the receptor’s role in sensory neuron signaling. Its positive allosteric modulation properties also distinguish it from other agonists, providing a different mechanism of action that can be exploited for therapeutic purposes .
Properties
Molecular Formula |
C14H11FN2OS |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
4-(2-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H11FN2OS/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-6-4-3-5-10(11)15/h3-7H,1-2H3 |
InChI Key |
NGCDXHHOOUGDDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)OC3=CC=CC=C3F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)

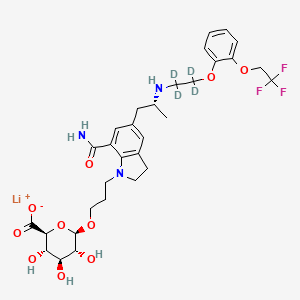
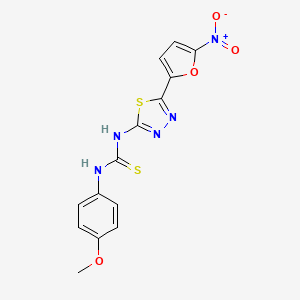
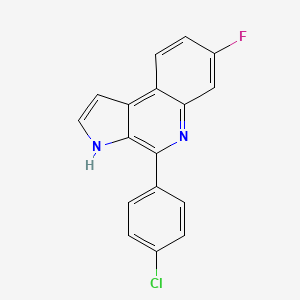

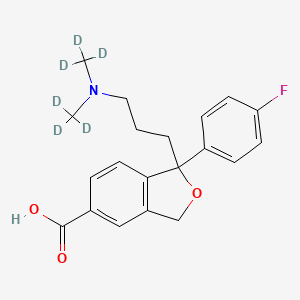
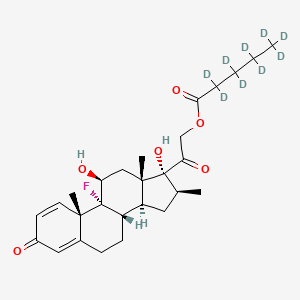
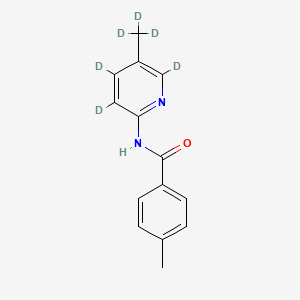
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)



